Di-tert-butyl 2-(4-chlorophenyl)piperazine-1,4-dicarboxylate
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Overview
Description
Di-tert-butyl 2-(4-chlorophenyl)piperazine-1,4-dicarboxylate is a chemical compound with the molecular formula C20H29ClN2O4 and a molecular weight of 396.91 g/mol . This compound is part of the piperazine family, which is known for its diverse applications in pharmaceuticals and organic synthesis.
Preparation Methods
The synthesis of Di-tert-butyl 2-(4-chlorophenyl)piperazine-1,4-dicarboxylate typically involves the reaction of N-Boc-piperazine with 4-chlorophenyl isocyanate in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like acetonitrile at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Di-tert-butyl 2-(4-chlorophenyl)piperazine-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Di-tert-butyl 2-(4-chlorophenyl)piperazine-1,4-dicarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Di-tert-butyl 2-(4-chlorophenyl)piperazine-1,4-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The piperazine ring can bind to active sites, inhibiting enzyme activity or modulating receptor function . This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Di-tert-butyl 2-(4-chlorophenyl)piperazine-1,4-dicarboxylate can be compared with similar compounds such as:
Di-tert-butyl piperazine-1,4-dicarboxylate: Lacks the chlorophenyl group, making it less reactive in certain substitution reactions.
tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate: Contains a different substituent on the piperazine ring, leading to different chemical properties and applications.
Properties
CAS No. |
1643358-01-3 |
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Molecular Formula |
C20H29ClN2O4 |
Molecular Weight |
396.9 g/mol |
IUPAC Name |
ditert-butyl 2-(4-chlorophenyl)piperazine-1,4-dicarboxylate |
InChI |
InChI=1S/C20H29ClN2O4/c1-19(2,3)26-17(24)22-11-12-23(18(25)27-20(4,5)6)16(13-22)14-7-9-15(21)10-8-14/h7-10,16H,11-13H2,1-6H3 |
InChI Key |
XCWWVMIKMXDYJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C2=CC=C(C=C2)Cl)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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